molecular formula C12H11N3O4 B1226669 2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester

2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester

Cat. No.: B1226669
M. Wt: 261.23 g/mol
InChI Key: GEQJPZNCKUASDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester is an alpha-amino acid ester.

Scientific Research Applications

Thermal Behavior and Stability

  • Research shows that certain methyl esters, including those with triazinyl structures, exhibit unique thermal decomposition and stability characteristics. These compounds, including variants similar to 2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester, are stable up to their fusion point and decompose in several overlapping stages, releasing CO2, H2O, NH3, and CH3OH (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Synthesis of Novel Derivatives

  • Synthesis of 1,2,4- triazoles fused to heterocyclic rings like pyridine, pyridazine, and pyrazine, including structures similar to the one , have diverse biological applications. Such syntheses often involve various reactions leading to high-yield final products, which are confirmed through analytical methods like IR, 1H-NMR, and MASS analysis (Mottaghinejad & Alibakhshi, 2018).

Antibacterial Activity of Derivatives

  • Some studies have synthesized derivatives of triazine, such as furo[3,2-b]pyrrole derivatives, and evaluated their antibacterial activity. These compounds, which share structural similarities with this compound, show promising activity against bacteria like Escherichia coli and Micrococcus luteus (Zemanov et al., 2017).

Reactions and Synthesis of Heterocyclic Compounds

  • The chemical reactions involving methyl esters of furo[3,2-b]pyrrole, which bear resemblance to the compound , have been extensively studied. These reactions can yield various N-substituted products, and their hydrolysis and other chemical reactions lead to the formation of different compounds, demonstrating the versatility of these structures (Gajdoš et al., 2005).

Application in Energetic Materials

  • Research has been conducted on compounds such as 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, which is structurally similar to the compound . These studies focus on the synthesis and characterization of energetic salts, which have potential applications as secondary explosives, showcasing the potential of such compounds in material science (He et al., 2018).

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

methyl 2-(4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate

InChI

InChI=1S/C12H11N3O4/c1-7-3-8-10(19-7)4-9-12(17)15(5-11(16)18-2)13-6-14(8)9/h3-4,6H,5H2,1-2H3

InChI Key

GEQJPZNCKUASDY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=C3N2C=NN(C3=O)CC(=O)OC

Canonical SMILES

CC1=CC2=C(O1)C=C3N2C=NN(C3=O)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester
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2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester
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2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester
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2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester
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2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester
Reactant of Route 6
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2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester

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